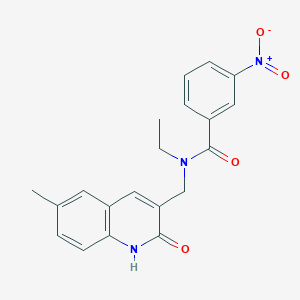

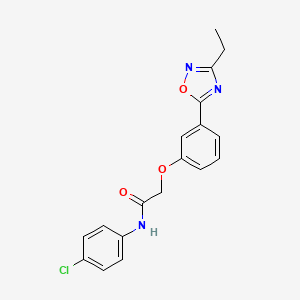

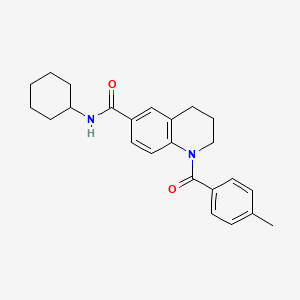

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide

Übersicht

Beschreibung

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as EX-527, is a potent and selective inhibitor of SIRT1, a member of the sirtuin family of NAD+-dependent deacetylases. SIRT1 has been shown to play a critical role in a wide range of biological processes, including metabolism, aging, and cancer, making it an attractive target for drug development. In

Wirkmechanismus

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide binds to the catalytic domain of SIRT1 and inhibits its deacetylase activity by preventing the binding of its substrate proteins. This leads to increased acetylation of its substrate proteins, which in turn affects various biological processes.

Biochemical and Physiological Effects:

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose metabolism, improve insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been shown to extend lifespan and delay age-related diseases in animal models of aging. In addition, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have anti-tumor effects in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its high potency and selectivity for SIRT1. This allows researchers to specifically target SIRT1 and study its biological functions. However, one of the limitations of using N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide is its potential off-target effects, which may affect the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the development and use of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of interest is the development of more potent and selective SIRT1 inhibitors for therapeutic use in metabolic disorders and cancer. Another area of interest is the investigation of SIRT1's role in other biological processes, such as neuronal function and immune response. Finally, the development of more specific and sensitive assays for SIRT1 activity will allow for a better understanding of its biological functions and the effects of its inhibitors, such as N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide.

Synthesemethoden

The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves the condensation of 3-nitrobenzoyl chloride with 2-hydroxy-6-methylquinoline in the presence of triethylamine, followed by N-ethylation with diethylamine and subsequent acylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively used as a tool compound to study the role of SIRT1 in various biological processes. It has been shown to inhibit SIRT1 activity in vitro and in vivo, leading to increased acetylation of its substrate proteins. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been used to investigate the role of SIRT1 in metabolism, aging, and cancer, and has been shown to have therapeutic potential in these areas.

Eigenschaften

IUPAC Name |

N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-22(20(25)14-5-4-6-17(11-14)23(26)27)12-16-10-15-9-13(2)7-8-18(15)21-19(16)24/h4-11H,3,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMKZIYXWYRZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319985 | |

| Record name | N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

673445-72-2 | |

| Record name | N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)

![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)

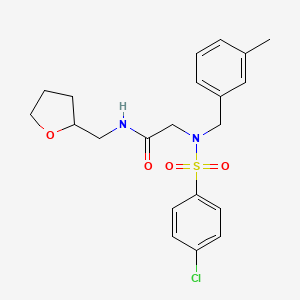

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)